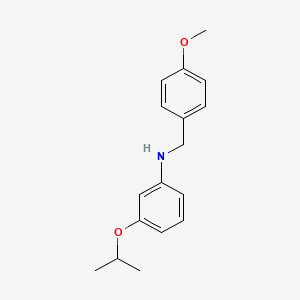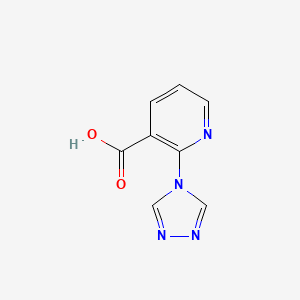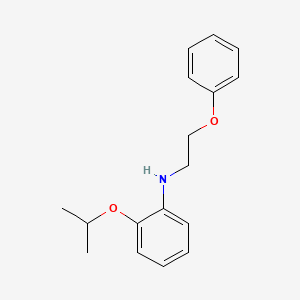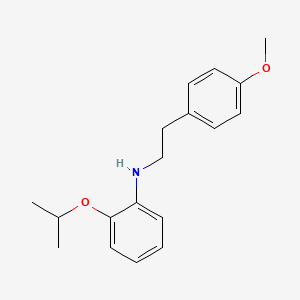
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine
Overview
Description
2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine (also known as BMMA) is a compound that has been studied for its potential applications in scientific research. BMMA is a synthetic amine and is structurally similar to many other compounds that are used in the laboratory and pharmaceutical research.
Scientific Research Applications
Synthesis and Characterization
Synthesis of Novel Compounds : The compound N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine, related to (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine, was synthesized using 1,3-dipolar cycloaddition. Its structure was confirmed through NMR, Elemental Analysis, and MS data, contributing to the field of synthetic organic chemistry (Aouine Younas, El Hallaoui Abdelilah, & Alami Anouar, 2014).
Analytical Characterization : Studies have focused on the analytical characterization of similar compounds, like 25D-NBOMe, using various methods such as GC-EI-MS, LC-ESI-QTOF-MS, FTIR, and NMR. These methods are essential for identifying active components in novel psychoactive substances (D. Zuba & Karolina Sekuła, 2013).
Chemical Properties and Reactivity
Protective Group in Synthesis : The 4-methoxybenzyl group, a component of (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine, has been used as a protective group in the synthesis of oligoribonucleotides. This group can be introduced to the 2′-hydroxyl group of adenosine, showcasing its utility in nucleic acid chemistry (Hiroshi Takaku & Kazuo Kamaike, 1982).
Selective Deprotection : Research on the selectivity of deprotection of benzyl, mpm (4-methoxybenzyl), and dmpm (3,4-dimethoxybenzyl) groups, components related to (2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine, provides insights into the reactivity and application of these groups in synthetic chemistry (K. Horita et al., 1986).
Potential Therapeutic Applications
- Lipase and α-Glucosidase Inhibition : Compounds derived from similar structures have been synthesized and tested for their lipase and α-glucosidase inhibition properties. These findings indicate potential therapeutic applications in treating diseases like obesity and diabetes (O. Bekircan, S. Ülker, & E. Menteşe, 2015).
properties
IUPAC Name |
N-[(2-butoxyphenyl)methyl]-1-(4-methoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2/c1-3-4-13-22-19-8-6-5-7-17(19)15-20-14-16-9-11-18(21-2)12-10-16/h5-12,20H,3-4,13-15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGRSMJWXRKSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1CNCC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Butoxyphenyl)-N-(4-methoxybenzyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(3,5-Dimethylphenoxy)ethyl]-2-isopropoxyaniline](/img/structure/B1385266.png)


![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)

![N-[2-(2-Chlorophenoxy)ethyl]-2,4,6-trimethylaniline](/img/structure/B1385273.png)

![[3-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1385276.png)



![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)
